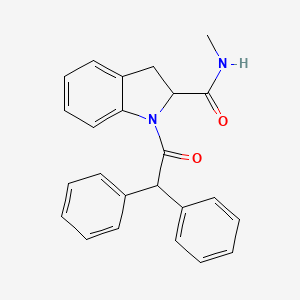

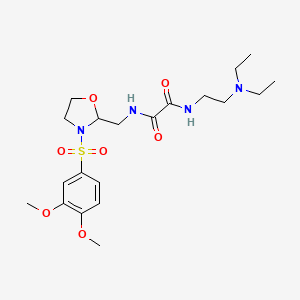

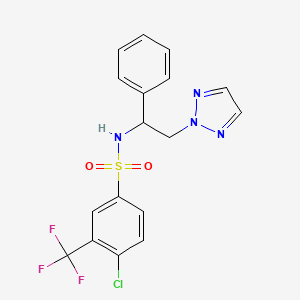

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various benzothiazole derivatives, which are of significant interest in medicinal chemistry due to their biological applications. For instance, benzamide derivatives have been synthesized and evaluated for their potential as inhibitors against various enzymes, such as alkaline phosphatases and ecto-5'-nucleotidases, which are important in drug chemistry . Benzothiazole derivatives have also been synthesized and tested for their antimicrobial activity against a range of bacterial and fungal species .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves cyclocondensation reactions or condensation of different starting materials. For example, a series of benzamide derivatives were synthesized using 4-aminophenazone, also known as antipyrine . Another study reported the synthesis of benzothiazole derivatives through the condensation of carbohydrazones with thioglycolic acid in DMF . These methods highlight the versatility of synthetic approaches in creating benzothiazole compounds with potential biological applications.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole moiety, which is a bicyclic compound containing both benzene and thiazole rings. This structure is crucial for the biological activity of these compounds. Spectral studies such as IR, 1H NMR, 13C NMR, and Mass spectra are typically used to corroborate the structures of newly synthesized compounds .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions depending on their substituents. The papers provided do not detail specific reactions for the compound , but they do mention the biological evaluation of synthesized compounds, which implies that these compounds can interact with biological targets, such as enzymes, and potentially inhibit their activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are important for their potential use as drugs. Computational ADME studies can predict physicochemical, pharmacokinetic, and drug-likeness properties, which are essential for understanding the oral bioavailability of these compounds . The antimicrobial screening of benzothiazole derivatives also provides insights into their chemical properties and how they interact with microbial species .

Aplicaciones Científicas De Investigación

Antioxidant Studies

Compounds similar to N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide have been synthesized and evaluated for antioxidant activities. For instance, Ahmad et al. (2012) synthesized novel N-substituted benzyl/phenyl carboxamides based on the pyrazolobenzothiazine ring system and evaluated them for antioxidant activity, finding moderate to significant radical scavenging activity in many compounds. This suggests potential applications in developing new bioactive molecules with antioxidant properties (Ahmad et al., 2012).

Antimicrobial and Antioxidant Activities

Another study by Sindhe et al. (2016) synthesized N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide using various bioactive aromatic heterocyclic carboxylic acids. These compounds exhibited promising antimicrobial activity against various microorganisms and also demonstrated significant radical scavenging and ferrous ion chelating activities, indicating their potential in antimicrobial and antioxidant applications (Sindhe et al., 2016).

Antibacterial Agents

Palkar et al. (2017) designed and synthesized novel analogs of benzothiazolyl substituted pyrazol-5-ones as potential antibacterial agents. They found that some compounds in this series showed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, suggesting the potential of these compounds as antibacterial drugs (Palkar et al., 2017).

Corrosion Inhibition

In the field of materials science, benzothiazole derivatives have been studied for their corrosion inhibiting effects. Hu et al. (2016) synthesized benzothiazole derivatives and tested their corrosion inhibition efficiency against steel in acidic solutions, showing their potential as effective corrosion inhibitors (Hu et al., 2016).

Pharmacological Activity

The pharmacological activity of similar compounds has also been explored. Khelili et al. (2012) synthesized N-substituted benzothiadiazine carboxamides and evaluated their effects on rat uterus, aorta, and pancreatic β-cells, finding significant myorelaxant activity in certain compounds (Khelili et al., 2012).

Anticancer Activity

Compounds bearing the benzimidazole moiety, similar in structure to this compound, have been synthesized and evaluated for anticancer activity. For example, Rasal et al. (2020) found that certain derivatives displayed significant antiproliferative activity against specific human cancer cell lines (Rasal et al., 2020).

Diuretic Activity

Yar and Ansari (2009) investigated the diuretic activity of benzothiazole-carboxamide derivatives, identifying compounds with promising diuretic effects (Yar & Ansari, 2009).

Solar Cell Applications

In the field of renewable energy, benzothiazole derivatives have been studied for use in solar cells. Chu et al. (2011) demonstrated the use of polycarbazole and benzothiazole-based materials in bulk heterojunction solar cells, highlighting their potential in improving photovoltaic performance (Chu et al., 2011).

Propiedades

IUPAC Name |

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S2/c1-17(2)6-11-14(12(21)7-17)24-16(19-11)20-15(22)9-3-4-10-13(5-9)23-8-18-10/h3-5,8H,6-7H2,1-2H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGROGGSWGHUPMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(Cyclohexylmethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2546482.png)

![3-fluoro-4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2546485.png)

![(5-Bromopyridin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2546491.png)